2-(Methanesulfonylamino)benzonitrile
Description
2-(Methanesulfonylamino)benzonitrile is an aromatic compound featuring a benzonitrile core substituted at the ortho position with a methanesulfonamide (-SO₂NH₂CH₃) group. This structural motif confers unique electronic and steric properties, making it relevant in pharmaceutical and materials science research.
Properties
IUPAC Name |
N-(2-cyanophenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-13(11,12)10-8-5-3-2-4-7(8)6-9/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJYYYHFUOVDAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00965024 | |
| Record name | N-(2-Cyanophenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00965024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50790-29-9 | |
| Record name | N-(2-Cyanophenyl)methanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50790-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 50790-29-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73084 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Cyanophenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00965024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methanesulfonylamino)benzonitrile typically involves the reaction of 2-aminobenzonitrile with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
2-aminobenzonitrile+methanesulfonyl chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product .
Chemical Reactions Analysis
Types of Reactions
2-(Methanesulfonylamino)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methanesulfonylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
2-(Methanesulfonylamino)benzonitrile is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Methanesulfonylamino)benzonitrile involves its interaction with specific molecular targets. The methanesulfonylamino group can form hydrogen bonds and electrostatic interactions with proteins, affecting their function. The nitrile group can also participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules.
Comparison with Similar Compounds
Research Implications
- Thermal Stability: Methanesulfonamide-substituted benzonitriles generally exhibit higher melting points than amino-substituted analogs, suggesting stronger intermolecular forces (e.g., hydrogen bonding) .
- Reactivity: The electron-withdrawing sulfonamide group in 2-(Methanesulfonylamino)benzonitrile may enhance electrophilic substitution reactivity at the benzonitrile core compared to electron-donating groups like dimethylamine .
- Applications : Sulfonamide derivatives are favored in drug design for their metabolic stability, while ferrocene-containing analogs (e.g., 2FMAB) show promise in antioxidant research .
Biological Activity
2-(Methanesulfonylamino)benzonitrile, also known as N-(2-cyanophenyl)methanesulfonamide, is an organic compound with the molecular formula C8H8N2O2S. Its unique structure, characterized by a methanesulfonylamino group attached to a benzonitrile moiety, positions it as a compound of interest in various biological and chemical research applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C8H8N2O2S
- IUPAC Name : N-(2-cyanophenyl)methanesulfonamide
- CAS Number : 50790-29-9
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through:
- Hydrogen Bonding : The methanesulfonylamino group can form hydrogen bonds with proteins, potentially altering their function.
- Electrostatic Interactions : These interactions can influence enzyme activity and protein-protein interactions.
- Nucleophilic Addition Reactions : The nitrile group may participate in nucleophilic addition, leading to covalent modifications of target biomolecules.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Enzyme Inhibition : It has been studied for its potential to inhibit various enzymes, which could be beneficial in treating diseases where enzyme activity plays a critical role.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain pathogens.
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on a specific enzyme involved in cancer metabolism. The results demonstrated that the compound effectively reduced enzyme activity by forming a stable complex with the enzyme's active site. This finding suggests potential applications in cancer therapeutics.
Case Study 2: Antimicrobial Activity
Another research effort focused on evaluating the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics. This suggests that it could serve as a lead compound for developing new antimicrobial agents.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(Methanesulfonylamino)benzamide | Lacks nitrile group | Moderate enzyme inhibition |
| 2-(Methanesulfonylamino)benzoic acid | Contains carboxylic acid group | Limited antibacterial properties |
| 2-(Methanesulfonylamino)benzaldehyde | Contains aldehyde group | Weak enzyme inhibition |
The presence of both the methanesulfonylamino and nitrile groups in this compound provides it with enhanced stability and reactivity compared to its analogs, making it particularly valuable in biochemical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
